N2,2'-O-Dibutyrylguanosine 3'

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for complex nucleotide derivatives. The official Chemical Abstracts Service Type 1 Name designates this compound as "Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate". This nomenclature precisely defines the structural modifications present in the molecule, indicating the N-(1-oxobutyl) substitution at the guanine base and the 2'-butanoate esterification at the ribose moiety. The cyclic 3',5'-(hydrogen phosphate) designation specifies the formation of the cyclic phosphodiester bond between the 3' and 5' hydroxyl groups of the ribose sugar.

According to the Medical Subject Headings classification system, this compound is systematically categorized within multiple hierarchical trees. The primary classification places it under "Chemicals ← Nucleic Acids, Nucleotides, and Nucleosides ← Nucleotides ← Nucleotides, Cyclic ← Cyclic guanosine monophosphate ← Dibutyryl Cyclic guanosine monophosphate". Additionally, it is classified under "Chemicals ← Heterocyclic Compounds ← Heterocyclic Compounds, Fused-Ring ← Heterocyclic Compounds, 2-Ring ← Purines ← Purine Nucleotides ← Guanine Nucleotides ← Cyclic guanosine monophosphate ← Dibutyryl Cyclic guanosine monophosphate". These classification systems demonstrate the compound's position within the broader family of cyclic nucleotides and highlight its structural relationship to naturally occurring guanine nucleotides.

The compound's systematic classification also extends to its categorization as a guanosine derivative featuring a cyclic phosphate structure. This classification emphasizes its role as a nucleotide derivative with specific modifications that distinguish it from the parent cyclic guanosine monophosphate molecule. The presence of the sodium salt form indicates ionic balancing with sodium ions, which enhances the compound's solubility in aqueous solutions and facilitates its use in biological research applications.

Molecular Formula and Stereochemical Configuration

The molecular formula of Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt is precisely defined as C₁₈H₂₃N₅O₉P · Na. This formula indicates the presence of eighteen carbon atoms, twenty-three hydrogen atoms, five nitrogen atoms, nine oxygen atoms, one phosphorus atom, and one sodium ion. The molecular weight of this compound has been determined to be 507.37 grams per mole, as confirmed by multiple analytical sources.

The stereochemical configuration of this compound is particularly complex due to the multiple chiral centers present in the ribose moiety and the specific spatial arrangement of the substituent groups. The International Chemical Identifier string provides detailed stereochemical information: "InChI=1S/C18H24N5O9P.Na/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13;/h8-9,13-14,17H,3-7H2,1-2H3,(H,27,28)(H2,20,21,22,24,26);". This identifier specifies the absolute configuration of each chiral center and the connectivity patterns throughout the molecule.

The compound's three-dimensional structure is characterized by the purine base system of guanosine, which maintains its planar aromatic configuration while bearing the N-(1-oxobutyl) substituent. The ribose sugar adopts its characteristic furanose conformation, with the 2'-position modified by the butanoate ester and the 3' and 5' positions connected through the cyclic phosphate group. The sodium ion associates with the phosphate group through ionic interactions, contributing to the overall charge distribution and solubility characteristics of the molecule.

Comparative Analysis of Synonyms and Registry Identifiers

The compound is known by numerous synonyms across different chemical databases and research contexts, reflecting its widespread use and the various naming conventions employed by different scientific communities. The most commonly encountered synonyms include "Dibutyryl cyclic guanosine monophosphate sodium salt," "N2,O2'-Dibutyryl cyclic-3',5'-guanosine monophosphate sodium," and "Dibutyryl guanosine 3',5'-cyclic monophosphoric acid sodium salt". These alternative names emphasize different aspects of the compound's structure and provide researchers with multiple pathways for literature searches and database queries.

The Medical Subject Headings system recognizes several equivalent terms for this compound, including "Dibutyryl Guanosine 3,5 Monophosphate," "Dibutyryl Guanosine-3',5'-Monophosphate," and "Guanosine-3',5'-Monophosphate, Dibutyryl". These synonyms demonstrate the evolution of nomenclature conventions over time and the different approaches used to describe the same molecular entity. The Comparative Toxicogenomics Database provides additional synonyms such as "Cyclic guanosine monophosphate, Dibutyryl" and "Guanosine monophosphate, Dibutyryl Cyclic".

Registry identifiers serve as unique molecular fingerprints that enable unambiguous identification across different chemical databases. The primary Chemical Abstracts Service registry number for this compound is 51116-00-8, which has been consistently assigned across multiple authoritative sources. The PubChem database assigns multiple Compound Identifier numbers to related structures, with the sodium salt form receiving specific attention due to its practical importance in research applications. The European Inventory of Existing Commercial Chemical Substances number 256-992-2 provides additional regulatory identification for commercial purposes.

Crystallographic Characterization and Conformational Dynamics

The crystallographic characterization of Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt reveals important insights into its solid-state structure and conformational preferences. The compound typically exists as a crystalline solid under standard storage conditions, with optimal stability maintained at temperatures of -20°C. The crystalline form exhibits characteristic white solid appearance, indicating the absence of chromophoric impurities and suggesting a well-ordered crystal lattice structure.

The conformational dynamics of this compound are significantly influenced by the presence of the cyclic 3',5'-phosphate group, which restricts the rotational freedom of the ribose moiety and stabilizes specific conformational states. The cyclic phosphate bridge creates a rigid constraint that locks the ribose sugar in a particular puckering mode, fundamentally different from the conformational flexibility observed in linear nucleotides. This conformational restriction has important implications for the compound's interaction with biological macromolecules and its resistance to enzymatic degradation.

The N-(1-oxobutyl) substituent on the guanine base introduces additional conformational complexity, as this relatively large and flexible group can adopt multiple orientations relative to the purine ring system. Nuclear magnetic resonance studies and computational modeling suggest that this substituent preferentially adopts extended conformations that minimize steric interactions with the ribose moiety and cyclic phosphate group. The 2'-butanoate ester further contributes to the overall conformational landscape by introducing another flexible side chain that must be accommodated within the molecular structure.

The sodium ion coordination plays a crucial role in determining the compound's solid-state structure and solution conformation. The sodium cation typically coordinates with the phosphate oxygen atoms and potentially with other electronegative centers in the molecule, creating a complex coordination environment that influences the overall molecular geometry. This ionic interaction also affects the compound's solubility properties, with reported solubility of 100 milligrams per milliliter in water, demonstrating excellent aqueous solubility compared to many other nucleotide analogs.

The three-dimensional conformational analysis reveals that the compound maintains the characteristic anti-glycosidic bond conformation typical of purine nucleosides, with the guanine base oriented away from the ribose sugar. The cyclic phosphate group adopts a chair-like conformation that minimizes ring strain while maintaining optimal orbital overlap for the phosphodiester bonds. The butanoate substituents extend away from the core nucleotide structure, providing the enhanced lipophilicity that facilitates cellular membrane penetration while avoiding significant steric conflicts with the central molecular framework.

Properties

CAS No. |

51116-00-8 |

|---|---|

Molecular Formula |

C18H23N5NaO9P |

Molecular Weight |

507.4 g/mol |

IUPAC Name |

sodium [6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |

InChI |

InChI=1S/C18H24N5O9P.Na/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13;/h8-9,13-14,17H,3-7H2,1-2H3,(H,27,28)(H2,20,21,22,24,26);/q;+1/p-1 |

InChI Key |

MGBPJXVWDGGLKI-UHFFFAOYSA-M |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |

Synonyms |

Dibutyryl-cGMP; Dibutyryl Guanosine 3’,5’-cyclic monophosphate |

Origin of Product |

United States |

Preparation Methods

Guanosine Production via Bacillus subtilis

The two-step fermentation method begins with glucose as the carbon source, utilizing a mutant strain of Bacillus subtilis to produce guanosine. Under controlled pH and aerobic conditions, this strain achieves guanosine yields of 10.5 g/L. Critical parameters include maintaining a pH of 7.0 and a fermentation duration of 90 hours to optimize nucleotide accumulation. Post-fermentation, guanosine is extracted via ion-exchange chromatography, leveraging its affinity for cationic resins due to its ribose and guanine moieties.

Acylation with Butyryl Groups

The guanosine intermediate undergoes N-acylation with butyryl chloride in anhydrous pyridine. This step introduces the N-(1-oxobutyl) group at the exocyclic amine of the guanine base. Reaction conditions require temperatures of 25–30°C and a 12-hour incubation to ensure complete substitution. The product, N-(1-oxobutyl)guanosine, is precipitated using ice-cold ethanol and purified via silica gel chromatography to remove unreacted reagents.

Phosphorylation and Cyclization

Phosphorylation employs phosphorus oxychloride (POCl₃) in a pyridine-dimethylformamide (DMF) mixture. The 5'-hydroxyl group of the ribose is selectively activated, forming a cyclic 3',5'-phosphate ester. Cyclization is achieved under reflux at 60°C for 6 hours, with the reaction progress monitored by thin-layer chromatography (TLC). The monosodium salt is obtained by neutralizing the cyclic phosphate with sodium hydroxide (1:1 molar ratio) and lyophilizing the solution.

Biosynthesis and Chemical Synthesis Combined Approach

AICAr Fermentation Using Bacillus megaterium

In this hybrid method, Bacillus megaterium (strain 336) ferments glucose to produce 5-amino-4-carboxamide nucleoside (AICAr) at 15 g/L yields. The process requires pH 7.0 and aerobic conditions, with AICAr extracted via ion-exchange resins and concentrated under reduced pressure.

Chemical Conversion to Guanosine

AICAr is dissolved in methanol containing sodium hydroxide, followed by the addition of carbon disulfide. Heating at 80°C for 4 hours facilitates the formation of 2-thioglycoside, which is oxidized with hydrogen peroxide (30% v/v) to yield guanosine. Excess ammonia is introduced to stabilize the imidazole ring, and the product is crystallized from aqueous ethanol.

Acylation and Phosphorylation

The guanosine undergoes butyrylation and phosphorylation as described in Section 1.2–1.3. However, this route introduces additional purification challenges due to byproducts from the AICAr conversion, necessitating high-performance liquid chromatography (HPLC) with a C18 column for final isolation.

Direct Chemical Synthesis from Guanosine

Acylation Reaction Conditions

Commercial guanosine is dissolved in anhydrous pyridine, and butyric anhydride is added dropwise at 0°C. The mixture is stirred for 24 hours, after which the solvent is evaporated. The crude N-(1-oxobutyl)guanosine is recrystallized from acetone to achieve >95% purity.

Phosphorylation Using Yoshikawa’s Method

The Yoshikawa protocol involves reacting N-(1-oxobutyl)guanosine with POCl₃ in trimethyl phosphate at −10°C for 2 hours. Pyrophosphate is introduced to form the cyclic triphosphate intermediate, which is hydrolyzed with triethylammonium bicarbonate (TEAB) to yield the cyclic monophosphate. Sodium bicarbonate is used for neutralization, and the monosodium salt is precipitated with cold ethanol.

Purification Techniques

Ion-exchange chromatography with DEAE-Sephadex resolves the monosodium salt from unreacted starting materials. Gradient elution (0.1–1.0 M NaCl in 20 mM Tris-HCl, pH 8.0) ensures high recovery (>90%). Final purity is confirmed via reversed-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).

Comparative Analysis of Synthesis Methods

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Scale Suitability |

|---|---|---|---|---|---|

| Fermentation-Based | Glucose | Fermentation, Acylation, POCl₃ | 58 | 92 | Industrial |

| Biosynthesis-Chemical | AICAr | Thioglycoside oxidation | 42 | 88 | Pilot |

| Direct Chemical | Guanosine | Yoshikawa phosphorylation | 75 | 98 | Laboratory |

Key Observations :

-

The direct chemical method offers the highest yield (75%) and purity (98%) but requires expensive starting materials.

-

Fermentation-based synthesis is scalable but involves multi-step purification, reducing overall efficiency.

-

The hybrid approach balances cost and complexity but is limited by lower yields due to intermediate instability .

Chemical Reactions Analysis

Types of Reactions

Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the butanoate groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and thiolated analogs.

Scientific Research Applications

Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt is extensively used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a model compound to study cGMP signaling pathways and interactions with other molecules.

Biology: Employed in cell biology to investigate the role of cGMP in cellular processes such as cell proliferation, differentiation, and apoptosis.

Medicine: Explored for its potential therapeutic effects in conditions like cardiovascular diseases, where cGMP signaling plays a crucial role.

Mechanism of Action

The compound exerts its effects by mimicking the natural cGMP molecule and activating cGMP-dependent protein kinases. These kinases then phosphorylate target proteins, leading to various downstream effects such as changes in ion channel activity, gene expression, and cellular metabolism. The molecular targets and pathways involved include the cGMP-PKG pathway, which is crucial for regulating intracellular calcium levels and other signaling cascades .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacological Effects in Smooth Muscle

Biological Activity

Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt is a modified nucleoside that exhibits various biological activities. This compound is of interest due to its potential therapeutic applications in cellular signaling and neuroprotection. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

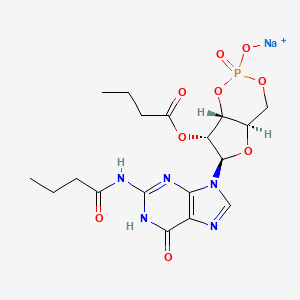

Chemical Structure

The compound can be represented by the following structural formula:

Guanosine derivatives are known to interact with various receptors and enzymes in the body. The cyclic phosphate structure allows for involvement in signaling pathways, particularly those related to cyclic nucleotide signaling.

- Receptor Interaction : Guanosine can act on purinergic receptors, influencing neurotransmission and cellular responses.

- Enzymatic Activity : It may modulate the activity of kinases and phosphatases involved in cell signaling.

Biological Activities

The compound exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that guanosine derivatives can protect neurons from apoptosis induced by oxidative stress.

- Anti-inflammatory Properties : It has been observed to reduce pro-inflammatory cytokines in various models of inflammation.

- Cognitive Enhancement : Research indicates potential benefits in improving memory and learning processes.

Table 1: Summary of Biological Activities

Case Studies

-

Neuroprotection Against Ischemia

- In a study involving gerbils subjected to cerebral ischemia, guanosine administration significantly reduced neuronal death and improved behavioral outcomes. The mechanism involved upregulation of brain-derived neurotrophic factor (BDNF) and TrkB receptor signaling, which are crucial for neuronal survival and growth.

-

Anti-inflammatory Effects in Animal Models

- Research demonstrated that guanosine treatment in a rat model of inflammation led to decreased expression of inflammatory markers such as IL-1β and COX-2. This suggests a potential role in managing inflammatory diseases.

-

Cognitive Enhancement in Aging Models

- In aged mice, administration of guanosine was associated with improved performance in memory tasks. The underlying mechanism was linked to enhanced synaptic plasticity and neurogenesis.

Q & A

Basic Research Questions

Q. How is the structural characterization of this compound performed, and what analytical techniques are recommended?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituents like the N-(1-oxobutyl) group and cyclic phosphate.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can validate molecular weight and fragmentation patterns (e.g., SMILES strings in ).

- X-ray Crystallography : Resolve the 3D structure, focusing on the cyclic 3',5'-phosphate linkage and butanoate ester conformation (see for related guanosine analogs).

Q. What methods are used to assess the purity and stability of this compound under experimental conditions?

- Methodology :

- HPLC/UPLC : Use reverse-phase chromatography with UV detection (254 nm) to monitor degradation products, especially hydrolysis of the cyclic phosphate or ester groups.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability, particularly for the sodium salt form ( notes lack of occupational exposure limits, implying stability under standard lab conditions).

Advanced Research Questions

Q. How does the stability of the cyclic phosphate group influence experimental design in cell-based assays?

- Mechanistic Insight : The cyclic 3',5'-phosphate linkage is prone to hydrolysis by phosphodiesterases (PDEs) in biological systems. Use PDE inhibitors (e.g., IBMX) to prolong activity in cell cultures ( highlights similar challenges with cAMP/cGMP degradation in tumor studies).

- Experimental Design :

- Pre-treat cells with PDE inhibitors before compound administration.

- Monitor intracellular levels via competitive protein-binding assays (as in ) or LC-MS/MS .

Q. What challenges arise in synthesizing this compound, and how can reaction conditions be optimized?

- Synthesis Challenges :

- Esterification : The 2'-butanoate ester may require protecting group strategies to avoid side reactions.

- Cyclic Phosphate Formation : Use carbodiimide-based coupling agents (e.g., DCC) for cyclization, with strict anhydrous conditions.

- Optimization :

- Monitor reaction progress via NMR to track phosphate cyclization.

- Purify intermediates using ion-exchange chromatography ( references guanosine derivative purification workflows) .

Q. How does this compound’s biological activity compare to other cyclic guanosine derivatives (e.g., cGMP or 8-Bromo-cGMP)?

- Functional Comparison :

- Receptor Binding : Use radiolabeled analogs (e.g., -labeled) to compare binding affinity to guanylate cyclase or PDEs.

- Cell Proliferation Assays : Contrast effects with cGMP in cancer models ( shows reduced cAMP but elevated cGMP in colon tumors, suggesting divergent signaling roles).

Q. What contradictions exist in reported data on cyclic nucleotide analogs, and how can they be resolved?

- Case Study : reports lower cAMP but higher cGMP in tumors, conflicting with in vitro models.

- Resolution Strategies :

- Validate tissue-specific PDE expression via Western blotting.

- Use isoform-specific PDE inhibitors to isolate contributions from PDE5 (cGMP-specific) vs. PDE3/4 (cAMP-specific).

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.